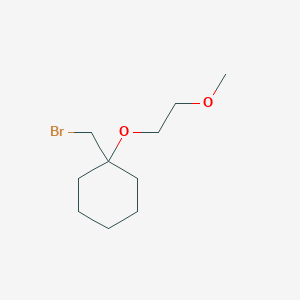

1-(Bromomethyl)-1-(2-methoxyethoxy)cyclohexane

Description

1-(Bromomethyl)-1-(2-methoxyethoxy)cyclohexane is a brominated cyclohexane derivative featuring two functional groups attached to the same carbon atom: a bromomethyl (–CH2Br) group and a 2-methoxyethoxy (–OCH2CH2OCH3) ether chain. This unique structure combines the reactivity of a bromoalkane with the steric and electronic effects of an ether substituent.

Properties

Molecular Formula |

C10H19BrO2 |

|---|---|

Molecular Weight |

251.16 g/mol |

IUPAC Name |

1-(bromomethyl)-1-(2-methoxyethoxy)cyclohexane |

InChI |

InChI=1S/C10H19BrO2/c1-12-7-8-13-10(9-11)5-3-2-4-6-10/h2-9H2,1H3 |

InChI Key |

QLHAFGXMPUQISS-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1(CCCCC1)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-(2-methoxyethoxy)cyclohexane typically involves the following steps:

Starting Material: The synthesis begins with cyclohexane as the starting material.

Bromination: The cyclohexane undergoes bromination to introduce a bromomethyl group. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or light (hv).

Etherification: The bromomethylcyclohexane is then reacted with 2-methoxyethanol in the presence of a base such as sodium hydride (NaH) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(Bromomethyl)-1-(2-methoxyethoxy)cyclohexane may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(2-methoxyethoxy)cyclohexane can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to remove the bromine atom and form a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

Major Products Formed

Nucleophilic Substitution: Products include azidomethyl, thiocyanatomethyl, and methoxymethyl derivatives.

Oxidation: Products include cyclohexanol and cyclohexanone derivatives.

Reduction: The major product is 1-(2-methoxyethoxy)cyclohexane.

Scientific Research Applications

1-(Bromomethyl)-1-(2-methoxyethoxy)cyclohexane has various applications in scientific research, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound can be used in the development of pharmaceuticals and bioactive molecules.

Material Science: It may be used in the synthesis of polymers and advanced materials.

Chemical Biology: The compound can be used to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(2-methoxyethoxy)cyclohexane depends on the specific reactions it undergoes. For example:

Nucleophilic Substitution: The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.

Oxidation: The compound undergoes electron transfer reactions to form oxidized products.

Reduction: The bromine atom is removed through the addition of hydrogen atoms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Key Observations:

- Substituent Position and Electronic Effects: The 2-methoxyethoxy group in the target compound introduces steric bulk and polarity compared to simpler substituents like ethyl (–CH2CH3) or methoxy (–OCH3). This may enhance solubility in polar solvents, a critical factor in pharmaceutical applications .

- Reactivity: Bromomethyl groups (–CH2Br) are universally reactive as alkylating agents, but the adjacent 2-methoxyethoxy group in the target compound could modulate reaction rates via steric hindrance or electronic donation. For example, in 1-(bromomethyl)-1-methanesulfonylcyclohexane, the electron-withdrawing sulfonyl group (–SO2CH3) increases the electrophilicity of the adjacent bromine, accelerating nucleophilic substitution .

- Ring Saturation: Cyclohexene derivatives (e.g., 1-(bromomethyl)cyclohexene) exhibit distinct reactivity due to conjugation with the double bond, enabling Diels-Alder or electrocyclic reactions .

Biological Activity

1-(Bromomethyl)-1-(2-methoxyethoxy)cyclohexane is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including antibacterial properties, cytotoxic effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a bromomethyl group and a methoxyethoxy moiety. Its structural formula can be represented as follows:

Where and represent the number of carbon and hydrogen atoms, respectively.

Antibacterial Activity

Research has shown that derivatives of cyclohexane compounds can exhibit varying degrees of antibacterial activity. In a study examining the antibacterial properties of cyclohexane derivatives, some complexes demonstrated medium-level antibacterial activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antibacterial Activity of Cyclohexane Derivatives

Cytotoxic Effects

In studies assessing the cytotoxicity of various cyclohexane derivatives, some have shown promising results against cancer cell lines. For instance, certain compounds exhibited selective cytotoxicity towards specific cancer cells while sparing normal cells. This selectivity may be attributed to the unique structural features of these compounds that allow them to interact preferentially with cancer cell targets .

Case Study: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of 1-(Bromomethyl)-1-(2-methoxyethoxy)cyclohexane on human cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent.

The biological activities of 1-(Bromomethyl)-1-(2-methoxyethoxy)cyclohexane may be attributed to several mechanisms:

- Membrane Disruption: The compound may integrate into bacterial membranes, disrupting their integrity and leading to cell lysis.

- Enzyme Inhibition: It may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.

- Apoptosis Induction: The compound could trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.